2-Hydroxymoxestrol

Description

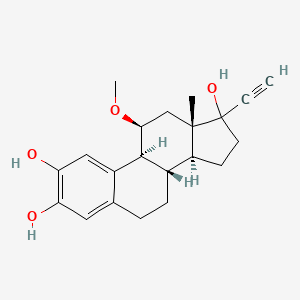

2-Hydroxymoxestrol (CAS RN: 72226-93-8) is a synthetic catechol estrogen derivative with the molecular formula C₂₁H₂₆O₄ . Structurally, it belongs to the 19-norpregnane series, featuring hydroxyl groups at positions 2, 3, and 17, a methoxy group at position 11, and an ethynyl substituent at position 20 . This compound is of interest in studies of estrogen metabolism and carcinogenicity due to its interaction with catechol-O-methyltransferase (COMT), an enzyme critical in detoxifying catechol estrogens .

Properties

CAS No. |

72226-93-8 |

|---|---|

Molecular Formula |

C21H26O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(8S,9S,11S,13S,14S)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |

InChI |

InChI=1S/C21H26O4/c1-4-21(24)8-7-15-13-6-5-12-9-16(22)17(23)10-14(12)19(13)18(25-3)11-20(15,21)2/h1,9-10,13,15,18-19,22-24H,5-8,11H2,2-3H3/t13-,15-,18-,19-,20-,21?/m0/s1 |

InChI Key |

XXEKFEBZBPGIAP-QEUHDGJASA-N |

SMILES |

CC12CC(C3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O)OC |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O)OC |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O)OC |

Synonyms |

2-hydroxymoxestrol |

Origin of Product |

United States |

Comparison with Similar Compounds

Kinetic Parameters in COMT Metabolism

A key distinction between 2-hydroxymoxestrol and other catechol estrogens lies in its enzyme affinity for COMT. Kinetic studies in hamster and rat tissues revealed that 2-hydroxymoxestrol exhibits an apparent Km value of 15–48 µM , significantly higher than the 1–10 µM range observed for other catechol estrogen substrates (Table 1) . This higher Km indicates lower binding affinity to COMT, suggesting slower metabolic clearance compared to structurally related estrogens.

Table 1: Kinetic Parameters of Catechol Estrogens in COMT Metabolism

| Compound | Apparent Km (µM) | Tissue/Species | Reference |

|---|---|---|---|

| 2-Hydroxymoxestrol | 15–48 | Hamster Kidney/Liver | |

| Other Catechol Estrogens | 1–10 | Hamster/Rat Kidney/Liver |

Structural and Functional Differences

- Hydroxylation Patterns: Unlike endogenous estrogens (e.g., 2-hydroxyestradiol), 2-hydroxymoxestrol features additional hydroxyl and methoxy groups, which may sterically hinder COMT binding .

- Species Variability : COMT activity in hamster red blood cells is 4–12 times lower than in mice or rats, but 2-hydroxymoxestrol’s kinetic profile remains consistent across species, emphasizing its intrinsic properties .

Implications for Research

The reduced COMT affinity of 2-hydroxymoxestrol makes it a valuable probe for studying:

- Mechanisms of estrogen-induced DNA damage.

- Species-specific differences in estrogen metabolism.

- Therapeutic strategies targeting COMT inhibition or activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.